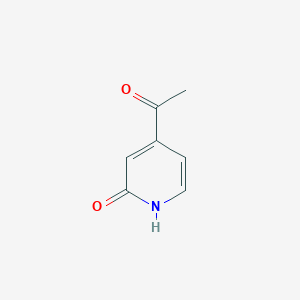

4-(氮杂环庚烷-1-基)苯腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

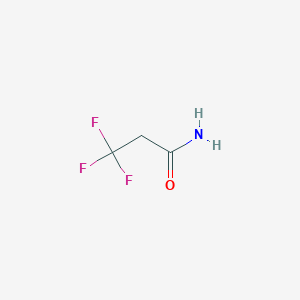

The compound 4-(Azepan-1-yl)benzonitrile is not directly mentioned in the provided papers. However, the papers discuss related compounds and chemical reactions that could be relevant to the analysis of 4-(Azepan-1-yl)benzonitrile. The first paper describes the synthesis of benzofuro[3,2-e][1,4]diazepines, which are heterocyclic compounds that share some structural similarities with azepane derivatives . The second paper investigates the stereochemistry of a cycloaddition reaction involving an azepine derivative and acrylonitrile . These studies provide insights into the chemical behavior of azepane-containing compounds and their reactions with nitriles, which could be extrapolated to 4-(Azepan-1-yl)benzonitrile.

Synthesis Analysis

The synthesis of compounds related to 4-(Azepan-1-yl)benzonitrile involves the condensation of acrylonitrile with other chemical species. In the first paper, the condensation of acrylonitrile with aminobenzofurans is described, leading to derivatives of benzofuro[3,2-b]pyridine . Although the synthesis of 4-(Azepan-1-yl)benzonitrile is not explicitly detailed, similar synthetic strategies could potentially be applied, such as the use of acrylonitrile in a condensation reaction with a suitable azepane-containing precursor.

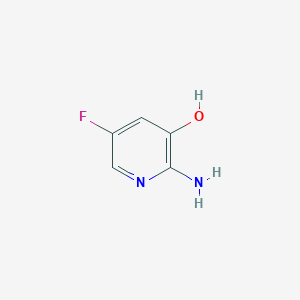

Molecular Structure Analysis

The molecular structure of related compounds is analyzed in the second paper, where the stereochemistry of the cycloaddition products of acrylonitrile and an azepine N-oxide is determined using 1H NMR . This suggests that nuclear magnetic resonance (NMR) spectroscopy could be a valuable tool for analyzing the molecular structure of 4-(Azepan-1-yl)benzonitrile, providing information on its stereochemistry and the configuration of its substituents.

Chemical Reactions Analysis

The chemical reactions involving azepine derivatives and acrylonitrile are complex, as evidenced by the formation of multiple isomeric cycloaddition products in the second paper . This indicates that 4-(Azepan-1-yl)benzonitrile could also undergo various chemical reactions, potentially leading to a range of products depending on the reaction conditions. The lack of regioselectivity and stereoselectivity observed in the cycloaddition reactions suggests that controlling the outcome of such reactions involving 4-(Azepan-1-yl)benzonitrile may be challenging.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-(Azepan-1-yl)benzonitrile are not directly discussed in the provided papers, the studies on related compounds offer some general insights. The reactivity of azepine derivatives with acrylonitrile, as well as the ability to isolate and characterize the reaction products, implies that 4-(Azepan-1-yl)benzonitrile may have distinct physical properties that facilitate its identification and analysis. Techniques such as NMR spectroscopy could be employed to determine these properties and to understand the compound's behavior in various chemical environments.

科学研究应用

光谱表征和分子结构分析

4-(氮杂环庚烷-1-基)苯腈的分子结构已使用密度泛函理论进行研究 . 计算的波数可以得到实验分析4-(氮杂环庚烷-1-基)苯腈振动模式的良好支持 . 该应用对于理解该化合物的物理和化学性质至关重要。

自然键轨道 (NBO) 分析

通过 NBO 分析,已经研究了分子内的电荷离域 . 该应用对于预测化合物的反应性和稳定性很重要。

分子静电势 (MEP) 映射

MEP 图显示了化学结构上电荷分布的各个活性区域 . 该应用有助于识别分子用于与其他分子潜在相互作用的反应位点。

介电研究

还确定了诸如微波频率下的介电常数、光学频率、弛豫时间和静态介电常数之类的介电量 . 这些研究对于理解化合物的电学性质至关重要。

热力学性质研究

还研究了诸如焓和熵之类的热力学性质 . 该应用对于预测化合物在不同条件下的行为很重要。

分子对接研究

进行分子对接研究以探索 4-(氮杂环庚烷-1-基)苯腈与流感核酸内切酶抑制剂之间的相互作用 . 该应用对于药物发现和开发至关重要。

合成构件

4-(氮杂环庚烷-1-基)苯腈是合成和探索新型材料、药物和有机化合物的构件. 该应用在合成化学领域至关重要。

新型材料的探索

4-(氮杂环庚烷-1-基)苯腈是打开科学研究和开发新领域的钥匙 . 凭借其独特的结构特征和卓越的纯度,这种氮杂环庚烷衍生物有望成为研究人员手中不可或缺的工具 .

安全和危害

Benzonitrile, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid and has acute oral and dermal toxicity . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, keeping away from heat/sparks/open flames/hot surfaces, and ensuring adequate ventilation .

属性

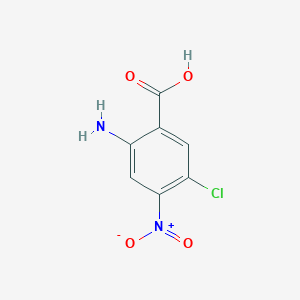

IUPAC Name |

4-(azepan-1-yl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c14-11-12-5-7-13(8-6-12)15-9-3-1-2-4-10-15/h5-8H,1-4,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRIDHYKVSWOBHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00617152 |

Source

|

| Record name | 4-(Azepan-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

162377-67-5 |

Source

|

| Record name | 4-(Azepan-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(thiocyanatomethyl)-1H-benzo[d]imidazole](/img/structure/B1288710.png)